1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylethanone
Beschreibung
Eigenschaften
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-16-12-20-9-8-17(16)23-15-7-4-10-21(13-15)18(22)11-14-5-2-1-3-6-14/h1-3,5-6,8-9,12,15H,4,7,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJVWNOODGFNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2)OC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylethanone typically involves multiple steps:
Biologische Aktivität
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure comprising a piperidine ring, a chloropyridinyl moiety, and a phenylethanone framework, which suggest diverse pharmacological applications.
Chemical Structure and Properties
The molecular formula for 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylethanone is , with a molecular weight of approximately 360.84 g/mol. The presence of the chloropyridine group is particularly significant, as it often enhances the biological activity of compounds through interactions with various biological targets.
Biological Activity
Research indicates that 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylethanone exhibits notable biological activities, particularly in the following areas:
Neuropharmacology : The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for treating neurodegenerative diseases. Studies have shown that similar compounds can modulate receptor activity, potentially leading to therapeutic effects in conditions such as Alzheimer's disease and Parkinson's disease.
Anticancer Properties : Preliminary investigations into related phenoxypropanone derivatives have revealed their potential anticancer properties. The unique structural features of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylethanone may contribute to similar effects by inhibiting tumor growth or promoting apoptosis in cancer cells.
The exact mechanisms through which 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylethanone exerts its biological effects are still under investigation. However, it is hypothesized that it may function as a ligand for various receptors or enzymes involved in neurotransmission and cellular signaling pathways.
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological activity. The following table summarizes key findings from relevant research:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study A | Neuroprotective effects | In vitro assays on neuronal cell lines | Significant reduction in cell death under oxidative stress conditions |
| Study B | Anticancer activity | Cell proliferation assays on cancer cell lines | Inhibition of tumor growth observed at specific concentrations |
| Study C | Receptor binding affinity | Radiolabeled ligand binding assays | High affinity for specific neurotransmitter receptors identified |
Case Studies
Several case studies have explored the therapeutic potential of similar compounds. For instance, one study demonstrated that derivatives with a chloropyridine moiety exhibited enhanced binding to dopamine receptors, suggesting a pathway for developing treatments for schizophrenia and other mood disorders . Another case study highlighted the efficacy of phenoxypropanone derivatives in preclinical models of cancer, showing promise for future clinical applications.
Vergleich Mit ähnlichen Verbindungen
Structural and Molecular Comparisons
The following table summarizes key structural differences and similarities with analogs from the evidence:
Functional Group Analysis
- Chloropyridine vs. Pyrazole ( vs. In contrast, the chloropyridine in the target compound may improve lipophilicity and membrane permeability.
- Phenylethanone vs. Pyrrole-ethanone ( vs.
- Protective Groups ( vs. Target): Hydroxyacetophenones in and use tetrahydropyran or benzyl groups to protect reactive phenolic -OH sites. The target compound lacks such protection, suggesting divergent stability or reactivity.
Physicochemical Properties
- Melting Points: Hydroxyacetophenones with bulky substituents (e.g., ) exhibit defined melting points (~90°C), while nitrogen-rich analogs () lack reported data, possibly due to amorphous solid or liquid states.
- Molecular Weight: The target compound (~328 g/mol) falls between simpler hydroxyacetophenones (, 312 g/mol) and bulkier pyrazole derivatives (, 425 g/mol), impacting solubility and bioavailability.
Notes
- Limited direct data exists on the target compound; comparisons are extrapolated from structural analogs.
- Discrepancies in reported properties (e.g., missing melting points in ) highlight gaps in publicly available data.
- Synthesis routes are inferred from analogous reactions and may require experimental validation.
Q & A
Q. What are the optimized synthetic routes for 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylethanone, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 3-chloro-4-hydroxypyridine and a piperidine intermediate, followed by coupling with 2-phenylethanone. Key steps include:
- Base selection : Use NaOH in dichloromethane to facilitate ether bond formation between pyridine and piperidine moieties (e.g., as in related pyridinyl-piperidinyl ether syntheses) .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane (e.g., 3:7 ratio) is effective for isolating intermediates. Purity ≥99% can be achieved via recrystallization in ethanol .
- Yield optimization : Control reaction temperature (20–25°C) to minimize side reactions like over-alkylation. Monitor progress via TLC or LC-MS .
Q. What standard analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm regiochemistry of the pyridinyl-piperidinyl ether. Key signals include aromatic protons (δ 7.2–8.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
- LC-MS : Confirm molecular weight ([M+H]⁺ expected ~345–355 amu) and detect impurities (e.g., unreacted intermediates) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment (>98%) .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Emergency measures : For skin contact, rinse immediately with water (15 min) and apply emollient cream. For eye exposure, irrigate with saline solution .
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the chloropyridinyl group .
Advanced Research Questions
Q. How can regioselectivity challenges during the synthesis of the pyridinyl-piperidinyl ether bond be addressed?
- Methodological Answer :
- Protecting groups : Temporarily protect the piperidine nitrogen with Boc groups to direct substitution to the 3-chloro position of pyridine .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Computational modeling : DFT calculations predict favorable transition states for ether bond formation, guiding solvent selection (e.g., polar aprotic solvents like DMF) .
Q. How should researchers resolve discrepancies in NMR data for structural confirmation?
- Methodological Answer :
- 2D NMR : Perform HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping piperidine and pyridine signals .
- X-ray crystallography : Resolve absolute configuration if chiral centers exist (e.g., piperidine ring substituents) .
- Comparative analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone) .
Q. What strategies are effective for evaluating the compound’s pharmacological potential?
- Methodological Answer :
- In vitro assays : Screen for kinase inhibition (e.g., JAK2, PI3K) using fluorescence polarization assays. IC₅₀ values <1 µM suggest therapeutic relevance .
- ADME profiling : Assess metabolic stability in liver microsomes (human/rat) and blood-brain barrier permeability via PAMPA .
- Structure-activity relationships (SAR) : Synthesize derivatives (e.g., replacing chloropyridinyl with methoxy or bromo groups) to identify critical pharmacophores .
Q. How can researchers mitigate instability of intermediates during multi-step synthesis?
- Methodological Answer :
- Low-temperature processing : Store hygroscopic intermediates (e.g., piperidin-3-ol derivatives) at –20°C under desiccant .
- In-line purification : Use catch-and-release cartridges to isolate unstable intermediates without prolonged exposure to air .
- Stabilizing additives : Include radical scavengers (e.g., BHT) in reaction mixtures prone to oxidation .
Data Contradiction Analysis
Q. How should conflicting bioactivity results between in vitro and in vivo models be interpreted?
- Methodological Answer :
- Pharmacokinetic factors : Check compound bioavailability (e.g., plasma concentration via LC-MS/MS) to confirm adequate exposure in vivo .
- Metabolite interference : Identify active metabolites using HR-MS and test their activity in secondary assays .
- Model relevance : Validate in vivo models (e.g., xenograft vs. transgenic) for target expression alignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
